molecular formula C3H8ClNO2 B7964225 2-Carboxyethan-1-aminium chloride

2-Carboxyethan-1-aminium chloride

Cat. No. B7964225
M. Wt: 125.55 g/mol
InChI Key: PDLNHDSYGLTYDS-UHFFFAOYSA-N
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Description

2-Carboxyethan-1-aminium chloride is a useful research compound. Its molecular formula is C3H8ClNO2 and its molecular weight is 125.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Extraction of Lanthanide(III) Chlorides : Binary extractants based on carboxylates and dialkylphosphates, including those similar to 2-Carboxyethan-1-aminium chloride, have been used in the separation of lanthanide (III) ions. This process demonstrates the potential of such compounds in metal extraction and purification (Kalyakin, Kuzmin, & Mulagaleeva, 2015).

  • Spermicidal and Anti-HIV Properties : Certain hydroxylated cationic surfactants, structurally related to this compound, have displayed promising spermicidal and virucidal activities, suggesting potential applications in contraceptive and anti-HIV treatments (Wong et al., 2002).

  • Analytical Chemistry Applications : In the determination of fatty acids in blood, derivatives of carboxylic acids, which are structurally similar to this compound, have been used. This indicates the utility of such compounds in biochemical analysis (Stern & Shapiro, 1953).

  • Non-Fouling Mixed-Charge Polymer Brushes : Research has focused on the pH-responsive properties of copolymer surfaces containing positively charged quaternary amine monomers and negatively-charged carboxylic acid monomers, relevant to the structure of this compound. These surfaces show promise in biomedical and decontamination applications (Mi et al., 2010).

  • Direct Amidification in Organic Synthesis : Methods involving direct amidification of carboxylic acids, akin to this compound, have been developed, indicating their importance in the synthesis of complex organic compounds (Bai, Zambroń, & Vogel, 2014).

  • Lanthanide Complexes and Structural Characterization : A study on nonadentate tripodal ligands, similar to this compound, with lanthanide complexes, has contributed to the understanding of metal-ligand interactions and the design of new materials (Bretonnière et al., 2000).

properties

IUPAC Name

2-carboxyethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLNHDSYGLTYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[NH3+])C(=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.